molecular formula C20H12ClF4N3O4 B1487628 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid CAS No. 1187945-05-6

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid

Cat. No. B1487628
M. Wt: 469.8 g/mol
InChI Key: BZESFMLUNMTDFR-UHFFFAOYSA-N
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Description

This compound, also known as 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide, has a CAS Number of 284461-73-0 and a molecular weight of 464.83 . It is a solid substance stored at room temperature .


Synthesis Analysis

A series of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of this compound took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[4-({[4-chloro-3-(trifluoromethyl)anilino]carbonyl}amino)phenoxy]-N-methyl-2-pyridinecarboxamide . The InChI code is 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) .


Chemical Reactions Analysis

The compound has been used in the synthesis of piperidinols and penfluridol, a neuroleptic agent . It has also been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 464.83 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis for Antitumor Drugs : This compound plays a role in the improved synthesis of antitumor drugs like Sorafenib. Researchers have focused on optimizing the synthesis process by using more cost-effective materials and achieving higher yields, contributing to the development of green chemistry in pharmaceutical manufacturing (Yao Jian-wen, 2012).

  • Novel Kinase Inhibitors : Research has involved the synthesis of novel quinoline derivatives containing this compound, which showed moderate to excellent antiproliferative activity against various cancer cell lines. This highlights its potential application in developing multitargeted receptor tyrosine kinase inhibitors (Sai Li et al., 2013).

  • Synthesis Route for Regorafenib : A practical synthetic route to another antitumor drug, Regorafenib, utilizes this compound as a starting material. The synthesis process emphasizes cost-effective materials and acceptable overall yields, contributing to pharmaceutical manufacturing efficiencies (Fangyu Du et al., 2019).

  • Synthesis of Phosphorescent Materials : In the field of material science, this compound has been used in synthesizing blue phosphorescent emitting materials. These findings are crucial for applications in organic light-emitting diodes (OLEDs) and other electronic display technologies (Maoliang Xu et al., 2009).

Potential Biomedical Applications

  • PET Imaging : Research includes the synthesis of 4-phthalimide derivatives of this compound for potential use in positron emission tomography (PET) imaging, particularly targeting metabotropic glutamate receptor subtype 4 in the brain. This indicates its potential use in neuroimaging (Kun-Eek Kil et al., 2014).

  • Fluorescence Sensing : Some studies have focused on the application of coordination complexes incorporating this compound as fluorescence sensors. These sensors are useful for the selective detection of nitroaromatic compounds, highlighting potential applications in environmental monitoring and safety (Yan-Fang Jing et al., 2019).

Safety And Hazards

The compound has been labeled with the GHS08 and GHS09 pictograms. The hazard statements include H360, H362, H372, and H410. Precautionary statements include P201, P202, P260, P263, P264, P270, P273, P280, P308+P313, P391, P405, and P501 .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF4N3O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)32-12-5-6-26-17(9-12)18(29)30/h1-9H,(H,29,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZESFMLUNMTDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)O)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid

CAS RN

1187945-05-6
Record name 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)-3-fluoro-phenoxy)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187945056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)-3-FLUORO-PHENOXY)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU2HG2Y956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At room temperature, tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinate (1.8 g, 3.43 mmol) was dissolved in dichloromethane (15 mL). Trifluoroacetic acid (15 mL) and triethyl silane (0.2 mL) was added. The resulted mixture was heated to 50° C. and stirred for 16 h. The solvent was removed under reduced pressure. The residue was partitioned in water (50 mL) and ethyl acetate (50 mL), and separated. The organic phase was removed, and the aqueous layer was filtered. The solid was washed with water (20 mL×2) and dried in vacuum to give the title compound (1.48 g, purity 85%, yield 92%) as a grey solid.
Name
tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid
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4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid
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4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid
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4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid
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Citations

For This Compound
1
Citations
J Dumas, S Boyer, B Riedl, S Wilhelm - 2011 - Google Patents
NZ580384A - 4{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide and metabolites for the treatment and prevention of diseases and conditions - Google Patents NZ580384A - 4{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide and metabolites for the treatment and prevention of diseases and conditions - Google Patents 4{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide and metabolites for the treatment and prevention of diseases and …
Number of citations: 2 patents.google.com

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